molecular formula C12H14ClFN2O2 B2426046 N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide CAS No. 218456-50-9

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2426046
CAS No.: 218456-50-9
M. Wt: 272.7
InChI Key: CUIBCJMWKOZMKX-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylcarbamoyl group attached to a benzamide core, which is further substituted with chlorine and fluorine atoms. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloro-6-fluorobenzoic acid+tert-butyl isocyanateThis compound\text{2-chloro-6-fluorobenzoic acid} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} 2-chloro-6-fluorobenzoic acid+tert-butyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butylcarbamoyl)-4-methoxyphenyl-indole
  • N-(tert-butylcarbamoyl)-3-chlorobenzamide
  • N-(tert-butylcarbamoyl)-2,4-dichlorobenzamide

Uniqueness

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzamide ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. The tert-butylcarbamoyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c1-12(2,3)16-11(18)15-10(17)9-7(13)5-4-6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIBCJMWKOZMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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